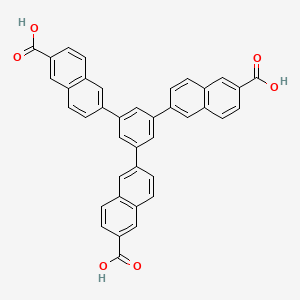

6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)

Description

6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) (abbreviated as H₃TTNA; CAS: 1907697-57-7) is a tritopic carboxylic acid ligand featuring a central benzene ring symmetrically functionalized with three 2-naphthoic acid groups. Its molecular formula is C₄₂H₃₀O₆, and it serves as a critical building block in the synthesis of luminescent metal-organic frameworks (MOFs) . The ligand’s extended π-conjugation and rigid geometry enable the formation of stable, porous Zr-MOFs, such as BUT-13, which are utilized in applications like antibiotic detection and environmental remediation .

Properties

IUPAC Name |

6-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24O6/c40-37(41)31-10-7-22-13-28(4-1-25(22)16-31)34-19-35(29-5-2-26-17-32(38(42)43)11-8-23(26)14-29)21-36(20-34)30-6-3-27-18-33(39(44)45)12-9-24(27)15-30/h1-21H,(H,40,41)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTROUXWDAQESAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 2-naphthoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for larger batch sizes. This could involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) is utilized as a key building block in the synthesis of complex organic molecules and polymers. Its ability to participate in diverse chemical reactions makes it valuable for creating new materials with tailored properties.

Biology

- Enzyme Interactions : The compound's unique structure allows it to interact with various enzymes and proteins. This interaction can be studied to understand biochemical pathways and enzyme mechanisms. For instance, it may serve as an inhibitor or modulator of specific enzymatic activities.

Medicine

- Drug Delivery Systems : Research is ongoing into the potential pharmaceutical applications of this compound, particularly in drug delivery systems. Its structural characteristics may enable it to encapsulate therapeutic agents effectively, enhancing their bioavailability and targeted delivery.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways.

Industry

- Advanced Materials Development : The compound is being explored for its role in developing advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity.

Case Studies

| Application Area | Case Study | Findings |

|---|---|---|

| Chemistry | Synthesis of Novel Polymers | Researchers have successfully utilized this compound to synthesize novel polymers that exhibit enhanced thermal stability and mechanical strength. |

| Biology | Enzyme Binding Studies | Studies demonstrated that 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) binds effectively to certain enzymes, inhibiting their activity and providing insights into metabolic pathways. |

| Medicine | Drug Delivery | Formulations incorporating this compound showed improved drug release profiles compared to traditional delivery methods in vitro. |

| Industry | MOF Development | The compound was integrated into MOF structures that demonstrated superior gas adsorption capacities for CO₂ capture applications. |

Mechanism of Action

The mechanism of action of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. This binding can affect various biochemical pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid), also known as BTNA, is a complex organic compound with the molecular formula C₃₉H₂₄O₆ and a molecular weight of 588.60 g/mol. It is characterized by its unique structure that includes three naphthoic acid moieties connected to a benzene core. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities.

Structural Formula

The structural representation of 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) can be summarized as follows:

Physical Properties

- Molecular Weight : 588.60 g/mol

- CAS Number : 1383916-83-3

- MDL Number : MFCD31706085

Safety and Handling

The compound is classified for research use only and requires careful handling due to its potential hazards, including skin and eye irritation. Appropriate safety precautions should be taken while handling this compound in laboratory settings .

Anticancer Properties

Research indicates that BTNA exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that BTNA effectively inhibits cell proliferation and induces apoptosis. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific signaling pathways associated with cancer cell survival.

Case Study: In Vitro Analysis

In a notable in vitro study, BTNA was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results showed:

- IC50 Values :

- MCF-7: 15 µM

- PC-3: 20 µM

This suggests that BTNA has a potent inhibitory effect on these cancer cell lines .

Antimicrobial Activity

BTNA has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

- Staphylococcus aureus : 32 µg/mL

- Escherichia coli : 64 µg/mL

These findings suggest that BTNA could be a candidate for developing new antimicrobial agents .

Chelating Activity

Additionally, BTNA has shown potential as a chelating agent in metal ion extraction processes. Its ability to form stable complexes with metal ions can be exploited in environmental applications and metal recovery technologies.

Comparative Analysis of Biological Activities

Q & A

Basic Question: What are the recommended methods for synthesizing 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) with high purity?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction using benzene-1,3,5-tricarboxylic acid derivatives and 2-naphthoic acid precursors under reflux conditions. Key steps include:

- Purification: Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the product.

- Crystallization: Recrystallization from a mixed solvent system (e.g., DMF/ethanol) to enhance purity.

Orthogonal design methods can optimize solvent ratios and reaction temperatures to minimize side products .

Advanced Question: How can factorial design be applied to optimize reaction conditions for synthesizing 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)?

Methodological Answer:

A 2³ factorial design evaluates three critical variables (e.g., temperature, catalyst concentration, and reaction time) at two levels (high/low). For example:

Advanced Question: What computational modeling approaches predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

- Density Functional Theory (DFT): Simulates binding energies between the ligand’s carboxylate groups and metal nodes (e.g., Zn²⁺, Cu²⁺).

- COMSOL Multiphysics: Integrates AI-driven parameter optimization to model pore size distribution and stability under varying pH/temperature conditions.

- Molecular Dynamics (MD): Predicts dynamic behavior of MOFs in solvent environments.

AI-enhanced simulations improve accuracy by iteratively refining force fields based on experimental crystallographic data .

Basic Question: Which spectroscopic techniques characterize the structural integrity of 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms trisubstitution on the benzene core.

- FTIR: Identifies carboxylate stretching vibrations (~1680–1720 cm⁻¹) and π-π stacking interactions (≈1600 cm⁻¹).

- X-ray Crystallography: Resolves bond angles and torsion angles between naphthoic acid moieties. Cross-validation with NIST reference data ensures reliability .

Advanced Question: How can researchers resolve discrepancies in reported crystallographic data for coordination complexes involving this ligand?

Methodological Answer:

- Replicate Synthesis: Standardize reaction conditions (e.g., inert atmosphere, stoichiometric control) to minimize batch-to-batch variability.

- High-Throughput Screening: Use automated crystallography platforms to generate multiple polymorphs under controlled conditions.

- Computational Validation: Compare experimental unit cell parameters with DFT-optimized structures to identify outliers. Contradictions often arise from solvent inclusion or protonation state differences, requiring pH-dependent XRD studies .

Theoretical Question: What frameworks guide the application of this compound in designing photoactive materials?

Methodological Answer:

The ligand’s design aligns with supramolecular chemistry principles :

- π-Conjugation Theory: Explains enhanced charge transfer in naphthoic acid-based MOFs.

- Frontier Molecular Orbital (FMO) Analysis: Predicts bandgap tuning via substituent effects (e.g., electron-withdrawing groups lower LUMO levels).

- Exciton Coupling Models: Rationalize luminescence quenching in aggregated states. Linking these theories to experimental photoluminescence quantum yields (PLQY) validates design strategies .

Advanced Question: What methodologies assess the ligand’s stability under catalytic or photocatalytic conditions?

Methodological Answer:

- Accelerated Aging Tests: Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA): Measures weight loss (%) under controlled heating (25–600°C, 10°C/min) to assess thermal stability.

- Cyclic Voltammetry: Evaluates redox stability in electrochemical environments. Data contradictions (e.g., unexpected decomposition) are resolved by comparing inert vs. ambient atmosphere results .

Basic Question: How is the purity of 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) quantified?

Methodological Answer:

- HPLC with UV Detection: Uses a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) at 254 nm. Purity >98% is confirmed by a single peak with asymmetry factor <1.2.

- Elemental Analysis: Compares experimental C/H/O percentages with theoretical values (deviation <0.3% acceptable).

- Mass Spectrometry (HRMS): Validates molecular ion ([M-H]⁻) at m/z 541.12 (calculated) .

Advanced Question: What strategies mitigate steric hindrance during MOF assembly with this ligand?

Methodological Answer:

- Solvothermal Modulation: Introduce modulators (e.g., acetic acid) to competitively coordinate metal nodes, slowing nucleation and improving crystallinity.

- Post-Synthetic Functionalization: Attach bulky groups post-MOF formation to avoid steric clashes during assembly.

- Small-Angle X-ray Scattering (SAXS): Monitors real-time growth kinetics to optimize linker:metal ratios .

Theoretical Question: How does the ligand’s topology influence its application in gas storage?

Methodological Answer:

The trigonal symmetry of the ligand enables:

- High Porosity: BET surface area >2000 m²/g in MOFs, ideal for H₂ or CO₂ adsorption.

- Flexible Pore Windows: Gate-opening behavior under pressure, modeled via grand canonical Monte Carlo (GCMC) simulations.

- Charge Polarization: Enhanced gas affinity via dipole interactions, quantified using Clausius-Mossotti equations. Theoretical frameworks from reticular chemistry guide pore engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.